molecular formula C9H12BrNO B12965414 (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol

Cat. No.: B12965414
M. Wt: 230.10 g/mol
InChI Key: XAUZWKSXIGGIJE-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol is a chiral compound with a unique structure that includes an amino group, a bromine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-methylphenol.

    Bromination: The phenol is brominated to introduce the bromine atom at the desired position.

    Amination: The brominated phenol undergoes an amination reaction to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylphenol: A precursor in the synthesis of (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol.

    2-Amino-2-phenylethanol: A similar compound without the bromine and methyl groups.

    2-Amino-2-(3-chloro-5-methylphenyl)ethanol: A compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

XAUZWKSXIGGIJE-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H](CO)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CO)N

Origin of Product

United States

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